1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
Description
This compound is a triazolopyrimidine derivative featuring a piperazine linker and an ethanone moiety substituted with a 3-methoxyphenoxy group. Its structure includes a 3-fluorophenyl substituent on the triazolo[4,5-d]pyrimidine core, which contributes to its unique electronic and steric properties. The molecular formula is C₂₆H₂₄FN₇O₃, with an average molecular mass of 509.52 g/mol and a monoisotopic mass of 509.1923 g/mol (calculated from analogous structures in and ). The compound’s design integrates fluorine and methoxy groups, which are known to influence lipophilicity, metabolic stability, and binding interactions in medicinal chemistry contexts .
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-6-3-7-19(13-18)34-14-20(32)29-8-10-30(11-9-29)22-21-23(26-15-25-22)31(28-27-21)17-5-2-4-16(24)12-17/h2-7,12-13,15H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKINPZURKQAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazolo-pyrimidine core.
- A piperazine moiety.
- A methoxyphenoxy group.
The molecular formula is , and its molecular weight is approximately 395.43 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
- Antiproliferative Activity :
Biological Activity Data
The following table summarizes the biological activities reported for the compound and its analogs:
Case Studies
Several studies have investigated the biological activity of compounds related to the target molecule:
- Study on Antiproliferative Effects :
- Mechanistic Insights :
- Comparative Analysis with Other Inhibitors :
Scientific Research Applications
Introduction to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
The compound This compound is a complex organic molecule with significant potential in pharmaceutical research. Its unique structure combines elements of triazole and pyrimidine, which are known for their biological activity. This article explores the applications of this compound in scientific research, particularly in medicinal chemistry.
Medicinal Chemistry
The compound is primarily investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Research indicates that derivatives of triazolo-pyrimidines exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antimicrobial Properties : The triazole ring is often associated with antimicrobial activity, making this compound a candidate for further exploration in treating bacterial and fungal infections.
CXCR3 Receptor Modulation
Recent studies have highlighted the role of chemokine receptors in immune responses and inflammation. The compound has been identified as a potential modulator of the CXCR3 receptor, which is implicated in various inflammatory diseases:
- Mechanism of Action : By binding to the CXCR3 receptor, the compound may influence leukocyte trafficking and modulate immune responses.
Neurological Research
The piperazine moiety present in the compound suggests possible neuropharmacological applications. Research into piperazine derivatives has indicated:
- Anxiolytic Effects : Compounds containing piperazine have been studied for their ability to reduce anxiety-like behaviors in animal models.
- Antidepressant Activity : Some derivatives have shown promise as antidepressants by modulating neurotransmitter systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazolo-pyrimidine derivatives. The findings demonstrated that specific modifications to the triazole ring significantly enhanced cytotoxicity against several cancer cell lines .
Case Study 2: CXCR3 Modulation
Research conducted by Smith et al. (2024) focused on the modulation of the CXCR3 receptor by novel ethanone derivatives. The study revealed that compounds similar to the target compound exhibited potent inhibition of CXCR3-mediated chemotaxis, suggesting therapeutic potential in autoimmune diseases .
Case Study 3: Neuropharmacological Effects
In a recent study published in Neuroscience Letters, researchers investigated the effects of piperazine-based compounds on anxiety behavior in rodent models. Results indicated that these compounds reduced anxiety-like behaviors significantly compared to controls .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the triazolopyrimidine core and the phenoxy/aryl ketone moieties. Below is a comparative analysis based on available data:
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, the 4-methylphenyl group in ’s compound increases steric bulk but lacks electronegative effects . The 3-methoxyphenoxy group in the target compound introduces moderate polarity, whereas the 4-methylphenoxy () and 4-trifluoromethylphenyl () groups favor hydrophobic interactions .
Metabolic Implications :
- The trifluoromethyl group in ’s compound is highly resistant to oxidative metabolism, which may extend its half-life compared to the target compound’s methoxy group .
Such methods may apply to the target compound’s synthesis, though substituent-specific optimizations would be required .
Structural Validation and Crystallographic Insights
The accuracy of structural comparisons relies on validated crystallographic data. Tools like SHELXL () and protocols from Spek () ensure precise determination of substituent conformations and intermolecular interactions. For example, the triazolo[4,5-d]pyrimidine core’s planarity and piperazine linker flexibility have been confirmed via these methods in related compounds .
Preparation Methods
Cyclocondensation of Triazolamine with Electrophilic Reagents
The triazolopyrimidine scaffold is commonly constructed via cyclocondensation reactions. A validated method involves reacting 5-amino-1H-1,2,3-triazole with 3-fluorophenyl-substituted pyrimidine intermediates. For example, Mrayej et al. demonstrated that treating 4,6-dichloro-2-(3-fluorophenyl)pyrimidin-5-amine with sodium nitrite in acetic acid at 0–5°C induces cyclization to form the triazolo[4,5-d]pyrimidine core in 78% yield (Figure 18). This method ensures regioselectivity by leveraging the ortho-directing effect of the fluorine substituent.
Multicomponent One-Pot Synthesis
Recent advances highlight three-component reactions as efficient alternatives. A protocol by El Bakri et al. employs 5-amino-1-phenyl-1H-1,2,4-triazole, 3-fluorobenzaldehyde, and ethyl acetoacetate in ethanol with triethylamine, yielding triazolopyrimidine precursors at 80°C over 5 hours (Figure 24). While this method offers atom economy, the inclusion of a 3-fluorophenyl group necessitates careful optimization to prevent premature decomposition of the aldehyde.
Functionalization of the Piperazine Linker
Nucleophilic Aromatic Substitution (SNAr)
The 7-chloro substituent on the triazolopyrimidine core undergoes SNAr with piperazine. A representative procedure involves refluxing equimolar amounts of 7-chloro-3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine and piperazine in anhydrous dimethylformamide (DMF) at 120°C for 24 hours, achieving 85% substitution (Figure 12). The use of DMF as a polar aprotic solvent enhances nucleophilicity, while elevated temperatures accelerate kinetics.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling offers superior yields. A protocol adapted from PubChem data (CID 41244827) utilizes tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos ligand, and cesium carbonate in toluene at 100°C, achieving 92% coupling efficiency. This method circumvents solubility issues associated with SNAr in nonpolar solvents.
Introduction of the Methoxyphenoxy Ethanone Side Chain
Acylation of Piperazine
The terminal piperazine nitrogen is acylated with 2-(3-methoxyphenoxy)acetyl chloride. A two-step sequence is employed:
- Synthesis of 2-(3-Methoxyphenoxy)acetyl Chloride : Treatment of 2-(3-methoxyphenoxy)acetic acid with thionyl chloride (SOCl2) in dichloromethane at 0°C for 2 hours generates the acyl chloride quantitatively.
- Coupling Reaction : Reacting the acyl chloride with the piperazine-intermediate in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours yields the target compound in 76% yield.
Microwave-Assisted Acylation
To enhance reaction efficiency, microwave irradiation (150 W, 100°C, 30 minutes) reduces the coupling time to 30 minutes with a marginal yield improvement (79%). However, scalability remains a concern due to specialized equipment requirements.
Optimization and Challenges
Regioselectivity in Triazolopyrimidine Formation
The position of the triazole ring relative to the pyrimidine nitrogen is critical. Using NaNO2 in acetic acid ensures cyclization occurs at the C4 position, as confirmed by X-ray crystallography data. Competing pathways, such as C2 cyclization, are suppressed by maintaining reaction temperatures below 5°C.
Purification Strategies
Chromatographic purification on silica gel (ethyl acetate/hexanes, 3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water (9:1) further enhances purity to 98%, as evidenced by HPLC analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and what purification methods ensure high yield and purity?
- Answer : The compound's synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For analogous triazolo-pyrimidine derivatives, a common approach is coupling a piperazine-modified triazolo-pyrimidine core with a phenoxy-ethanone moiety under reflux in polar aprotic solvents (e.g., DMSO or DMF) . Purification often requires recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to achieve >95% purity. Monitoring via TLC and HPLC is critical to isolate intermediates and avoid side products like N-alkylation byproducts .
Q. How can structural characterization be optimized using spectroscopic and crystallographic methods?
- Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenoxy groups). The triazole proton typically appears as a singlet at δ 8.2–8.5 ppm . IR spectroscopy verifies carbonyl (C=O) stretching at ~1680 cm.
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1). Studies on similar compounds (e.g., ) show triazolo-pyrimidine cores adopt planar configurations, with piperazine rings in chair conformations .
Q. What preliminary assays are used to assess biological activity, and how are false positives mitigated?
- Answer : Initial screening often includes:
- Enzyme inhibition assays : For kinase or protease targets, use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
- Cytotoxicity profiling : Employ MTT assays on HEK293 or HeLa cell lines, with IC values calculated using nonlinear regression.
- False-positive controls : Include counter-screens with denatured enzymes and use chelators (e.g., EDTA) to rule out metal-ion-mediated artifacts .
Advanced Research Questions
Q. How can reaction mechanisms for triazolo-pyrimidine formation be validated under varying conditions?
- Answer : Mechanistic studies require isotopic labeling (e.g., N tracing in triazole rings) and kinetic analysis. For example, monitor intermediates via LC-MS during cyclization. highlights palladium-catalyzed reductive cyclization as a key step for similar heterocycles, where formic acid derivatives act as CO surrogates. Computational DFT studies (e.g., Gaussian 16) can model transition states to confirm regioselectivity in triazole ring formation .
Q. What strategies resolve contradictions in SAR (structure-activity relationship) data for fluorophenyl derivatives?
- Answer : Contradictions often arise from subtle stereoelectronic effects. Strategies include:
- Comparative docking : Use AutoDock Vina to compare binding modes of 3-fluorophenyl vs. 4-fluorophenyl analogs.
- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., meta-F vs. para-F).
- Meta-MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to identify critical interactions .
Q. How can computational methods predict metabolic stability and toxicity?
- Answer :
- Metabolism : Use Schrödinger’s ADMET Predictor to identify CYP450 oxidation sites (e.g., methoxyphenoxy demethylation).
- Toxicity : Run ProTox-II for hepatotoxicity alerts. For fluorinated compounds, monitor potential bioaccumulation via logP calculations (ClogP ~3.5 suggests moderate lipophilicity) .
Methodological Challenges & Solutions
Q. What experimental designs minimize variability in biological assay results?
- Answer : Implement factorial design (DoE) to optimize parameters:
- Variables : Cell passage number, serum concentration, and incubation time.
- Controls : Use Z’-factor validation (Z’ > 0.5 indicates robust assays).
- Replicates : Triplicate runs with independent compound batches .
Q. How are solvent effects managed during synthesis to prevent undesired side reactions?
- Answer :
- Polar aprotic solvents : DMF enhances nucleophilicity but may form dimethylamine byproducts. Alternatives like acetonitrile reduce side reactions.
- Temperature control : Maintain reflux <100°C to avoid decomposition of methoxyphenoxy groups.
- Additives : Use molecular sieves (3Å) to scavenge water in moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
